(5-Methyl-1,3-oxazol-4-yl)methanamine
Overview
Description
“(5-Methyl-1,3-oxazol-4-yl)methanamine” is a chemical compound with the molecular formula C5H9ClN2O . It is used in the field of medicinal chemistry and is a part of many pharmaceutical compounds .
Synthesis Analysis
The synthesis of “(5-Methyl-1,3-oxazol-4-yl)methanamine” and its derivatives involves various chemical reactions. For instance, the reaction of p-tolylsulfonylmethyl isocyanide (TosMIC) with aromatic aldehydes gives 5-aryloxazoles . The synthesis process can be influenced by factors such as the type of solvent used .Molecular Structure Analysis
The molecular structure of “(5-Methyl-1,3-oxazol-4-yl)methanamine” consists of a 5-membered ring with one oxygen atom at position 1 and a nitrogen atom at position 3, separated by a carbon atom .Chemical Reactions Analysis
The chemical reactions involving “(5-Methyl-1,3-oxazol-4-yl)methanamine” are complex and can involve multiple steps. For example, one method involves the reaction of α-bromo ketones and amines .Physical And Chemical Properties Analysis
“(5-Methyl-1,3-oxazol-4-yl)methanamine” is a solid at room temperature . Its molecular weight is 148.59 .Scientific Research Applications
Antimicrobial Activities
- Synthesis and Antimicrobial Activities : The compound's derivatives have been synthesized and evaluated for in vitro antibacterial and antifungal activities. A study found that these derivatives demonstrate moderate to very good activities against pathogenic strains, comparable to first-line drugs (Thomas et al., 2010).
Synthesis and Structural Studies
- Synthesis and Structural Characterization : The title compound, a derivative of (5-Methyl-1,3-oxazol-4-yl)methanamine, was synthesized and characterized using NMR spectroscopy and other techniques, showcasing the chemical versatility and potential for further modifications (Younas et al., 2014).
Anticancer and Antimicrobial Potential
- Synthesis for Anticancer and Antimicrobial Applications : Novel biologically potent heterocyclic compounds incorporating the (5-Methyl-1,3-oxazol-4-yl)methanamine structure were synthesized. These compounds showed promising anticancer activity against various cancer cell lines and effective antibacterial and antifungal activities (Katariya et al., 2021).
Pharmaceutical Applications
- Development of Biased Agonists : A study involved designing novel derivatives of (5-Methyl-1,3-oxazol-4-yl)methanamine as serotonin 5-HT1A receptor-biased agonists. These compounds showed promising antidepressant-like activity, providing insights into potential therapeutic applications (Sniecikowska et al., 2019).
Novel Synthesis Methods
- Development of Synthesis Methods for Related Compounds : Novel synthesis methods for derivatives of (5-Methyl-1,3-oxazol-4-yl)methanamine were reported. These methods can be crucial for creating a variety of substituted compounds for further research (Schlosser et al., 2015).
Corrosion Inhibition Study
- Corrosion Inhibition Properties : Oxazole derivatives, related to (5-Methyl-1,3-oxazol-4-yl)methanamine, have been studied for their corrosion inhibition properties on mild steel. This research indicates the compound's potential application in industrial corrosion protection (Rahmani et al., 2018).
Molecular Docking and Anticancer Studies
- Molecular Docking and Anticancer Research : A library of (5-Methyl-1,3-oxazol-4-yl)methanamine derivatives was synthesized and characterized. These compounds were evaluated for anticancer potential, with molecular docking studies providing insights into their interactions with cancer-related targets (Panathur et al., 2013).
Potential Anticonvulsant Agents
- Anticonvulsant Potential : Novel Schiff bases of 3-aminomethyl pyridine, structurally related to (5-Methyl-1,3-oxazol-4-yl)methanamine, showed significant anticonvulsant activity, suggesting the compound's potential in developing new anticonvulsant drugs (Pandey & Srivastava, 2011).
Future Directions
The future directions for “(5-Methyl-1,3-oxazol-4-yl)methanamine” could involve further exploration of its potential uses in medicinal chemistry, given its presence in various pharmaceutical compounds . More research could also be conducted to better understand its synthesis process and chemical reactions .
properties
IUPAC Name |
(5-methyl-1,3-oxazol-4-yl)methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2O/c1-4-5(2-6)7-3-8-4/h3H,2,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHGLDCRFUVVQBP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CO1)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
112.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Methyl-1,3-oxazol-4-yl)methanamine | |
CAS RN |
1056162-11-8 | |
Record name | (5-methyl-1,3-oxazol-4-yl)methanamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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